BenchChemオンラインストアへようこそ!

JTE-952

Osteoclastogenesis Bone Erosion Rheumatoid Arthritis

JTE-952 is the definitive Type II CSF1R inhibitor for RA research, binding the DFG-out conformation and delivering an osteoclast formation IC50 of 2.8 nM. It uniquely synergizes with methotrexate to halt bone erosion in CIA models (3 mg/kg p.o.). With >200-fold selectivity over TrkA, it ensures target-specific readouts. Ideal for SAR studies, combination therapy modeling, and chemical probe applications. Order ≥98% pure compound from verified B2B suppliers.

Molecular Formula C30H34N2O6
Molecular Weight 518.6 g/mol
Cat. No. B1192981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTE-952
SynonymsJTE-952;  JTE 952;  JTE952
Molecular FormulaC30H34N2O6
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5
InChIInChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1
InChIKeyLTTJGQBDGMNWHJ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTE-952: A Clinical Candidate CSF1R Type II Inhibitor for Inflammatory Disease Research


JTE-952 is a novel, orally bioavailable small molecule identified as a selective Type II kinase inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as cFMS) [1]. Its development, resulting from the optimization of an azetidine chemical series, has produced a compound with demonstrated efficacy in preclinical models of rheumatoid arthritis (RA), particularly in suppressing osteoclast-mediated bone destruction, a hallmark of the disease [2][3].

Why JTE-952 Cannot Be Substituted with Other CSF1R Inhibitors


While several compounds target CSF1R, their substitution for JTE-952 in research or development is not straightforward due to critical differences in binding mode, selectivity profile, and functional outcomes. For example, other CSF1R inhibitors like BLZ945 or PLX3397 are often Type I or ATP-competitive inhibitors with distinct kinase selectivity spectra [1][2]. JTE-952 is a Type II inhibitor that binds to the inactive 'DFG-out' conformation of the kinase, which can confer a different selectivity profile [2][3]. Furthermore, JTE-952 has demonstrated unique efficacy in inhibiting osteoclastogenesis and bone destruction, a functional endpoint not universally shared by all CSF1R inhibitors in arthritis models, and has shown a specific benefit in combination with methotrexate [3][4]. The quantitative evidence below substantiates these specific differentiation points.

Quantitative Differentiation of JTE-952 Against Key CSF1R Inhibitors


Comparative Potency in Human Osteoclast Differentiation

JTE-952 demonstrates high potency in a functional cellular assay relevant to the primary pathology of rheumatoid arthritis. It completely inhibits the differentiation of human monocytes into bone-resorbing osteoclasts, with an IC50 of 2.8 nmol/L [1]. This is a key differentiator, as this functional endpoint is more directly relevant to its proposed therapeutic use in preventing bone destruction than the biochemical kinase inhibition alone. In contrast, while other CSF1R inhibitors like BLZ945 show high biochemical potency (IC50 of 1 nM against CSF1R kinase ), the reported cellular IC50 for osteoclast differentiation for BLZ945 is 9 nM , indicating that the higher biochemical potency does not directly translate to a superior effect in this specific functional assay. JTE-952's cellular potency of 2.8 nM is approximately 3-fold better than BLZ945's 9 nM in this context.

Osteoclastogenesis Bone Erosion Rheumatoid Arthritis

Kinase Selectivity: Greater Than 200-Fold Window Against TrkA

JTE-952 exhibits a high degree of selectivity for CSF1R over the closely related kinase TrkA. While the biochemical IC50 for CSF1R is 13 nM, the IC50 for TrkA is 261 nM, representing a 20-fold selectivity window [1]. More critically, in a functional cellular assay measuring macrophage proliferation, JTE-952 inhibits CSF1R at concentrations 200-fold lower than those required to inhibit TrkA [2]. This indicates that at therapeutically relevant concentrations, the anti-proliferative effects on macrophages are driven almost exclusively by CSF1R inhibition with negligible contribution from TrkA. In comparison, the selectivity of PLX3397 (pexidartinib) is described as having a 10- to 100-fold window for CSF1R and c-Kit over other kinases [3], suggesting JTE-952 may offer a cleaner, more predictable profile with a wider margin against this specific off-target.

Kinase Selectivity Off-Target Effects CSF1R

Enhanced Efficacy in a Preclinical Arthritis Model in Combination with Methotrexate

JTE-952 demonstrates a significant and quantifiable benefit when used in combination with methotrexate (MTX), the standard-of-care DMARD for rheumatoid arthritis. In a mouse model of collagen-induced arthritis, the combination of JTE-952 and MTX more effectively reduced the severity of bone destruction and arthritis than monotherapy with either agent alone [1]. Specifically, the combination therapy resulted in a greater reduction in the bone destruction score compared to MTX alone [1]. Furthermore, JTE-952 is effective in preventing joint destruction in a MTX-refractory rat model, where MTX monotherapy fails to halt disease progression [2]. This is a unique characteristic not widely reported for other CSF1R inhibitors, which are often studied as monotherapies.

Combination Therapy Rheumatoid Arthritis Bone Destruction

In Vivo Oral Efficacy at a Low Dose in Arthritis Model

JTE-952 demonstrates robust in vivo efficacy following oral administration at a low dose of 3 mg/kg once daily. In the mouse collagen-induced arthritis (CIA) model, this dosing regimen significantly reduced the overall progression of the clinical score, including both inflammation and bone erosion [1]. This contrasts with some other CSF1R inhibitors, which may require higher or more frequent dosing to achieve comparable effects. For instance, PLX3397 is often used at higher doses in preclinical models (e.g., 10-40 mg/kg) . The low effective dose of JTE-952, combined with its reported good pharmacokinetic profile, highlights its potential for convenient and effective in vivo use.

In Vivo Oral Bioavailability Collagen-Induced Arthritis

Recommended Research Applications for JTE-952 Based on Evidence


Investigating Osteoclast-Mediated Bone Resorption in Inflammatory Arthritis

JTE-952 is the ideal tool for researchers studying the direct inhibition of osteoclast differentiation and bone erosion in RA models. Its potent IC50 of 2.8 nM for inhibiting osteoclast formation from human monocytes [1] directly addresses a key pathological mechanism. Studies can be designed to evaluate its effects on bone destruction scores and osteoclast numbers in vivo, as demonstrated in the CIA mouse model [1]. This application is supported by evidence showing JTE-952's superior cellular potency in this specific functional assay compared to alternatives like BLZ945 .

Combination Therapy Studies with Methotrexate for RA

JTE-952 is uniquely positioned for research exploring combination strategies with methotrexate (MTX) to achieve superior control of structural joint damage. Its documented ability to enhance MTX's efficacy in reducing bone destruction in a CIA model [1] provides a strong rationale for such studies. Furthermore, its effectiveness in a MTX-refractory rat model [2] allows researchers to investigate the compound's potential as a second-line agent or add-on therapy for patients with inadequate response to standard DMARDs, a scenario where many other CSF1R inhibitors have not been characterized.

In Vivo Studies Requiring a Selective and Low-Dose Oral CSF1R Inhibitor

For in vivo pharmacology studies where off-target kinase inhibition is a concern, JTE-952 is a superior choice due to its >200-fold functional selectivity window over TrkA [3]. This ensures that observed biological effects are primarily mediated by CSF1R. The compound's proven oral efficacy at a low, convenient 3 mg/kg dose in mouse models [3] minimizes compound usage and simplifies dosing schedules, making it an efficient tool for chronic dosing studies and large cohort experiments.

Biochemical and Structural Studies of CSF1R Type II Inhibition

JTE-952 serves as a valuable chemical probe for studying the Type II kinase inhibition mechanism on CSF1R. Its binding to the 'DFG-out' inactive conformation has been confirmed by X-ray co-crystal structure [4]. This structural insight is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation CSF1R inhibitors. Researchers can use JTE-952 as a reference standard to compare binding kinetics and allosteric effects of novel compounds targeting the same kinase conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTE-952

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.